2-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . Cathepsin S is a cysteine protease that plays a key role in the degradation of antigenic proteins to peptides for presentation on MHC class II molecules .
Mode of Action
As a building block in the synthesis of cathepsin s inhibitors, it likely interacts with the active site of the enzyme, leading to inhibition of its proteolytic activity .
Biochemical Pathways
The compound, as a part of cathepsin S inhibitors, affects the antigen presentation pathway. By inhibiting cathepsin S, it prevents the degradation of antigenic proteins to peptides, thereby affecting the presentation of these peptides on MHC class II molecules . This can have downstream effects on immune responses, particularly those involving T-helper cells.
Result of Action
The primary molecular effect of this compound, when used in the synthesis of cathepsin S inhibitors, is the inhibition of cathepsin S activity . This leads to a decrease in the degradation of antigenic proteins to peptides and their subsequent presentation on MHC class II molecules . The cellular effects would likely involve changes in immune responses, particularly those involving T-helper cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 2-Fluoro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-3-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to introduce fluoro and trifluoromethoxy groups into target molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Used in the development of drug candidates with improved pharmacokinetic properties.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
Uniqueness
2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both a fluoro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethoxy group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)4-2-1-3-5(6(4)10)15-8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSMSODHCUDYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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